2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
説明
The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4(3H)-one core modified with a 6,7-dihydrothieno ring, a 3,5-dimethylphenyl substituent, and a dihydroquinolinyl moiety linked via a thioether group. This complex structure combines multiple pharmacophoric elements:
- Thienopyrimidinone core: Known for its role in medicinal chemistry due to hydrogen-bonding capabilities and planar aromaticity, which facilitate interactions with biological targets .
- Dihydroquinolinyl unit: Contributes to electron-rich regions, possibly influencing redox properties or binding affinity .
The 6,7-dihydrothieno ring introduces conformational rigidity compared to fully aromatic analogs, which may modulate solubility and stability .
特性
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-16-12-17(2)14-19(13-16)28-24(30)23-20(9-11-31-23)26-25(28)32-15-22(29)27-10-5-7-18-6-3-4-8-21(18)27/h3-4,6,8,12-14H,5,7,9-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIHHWCYMNGGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one , hereafter referred to as Compound A , is a heterocyclic organic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 413.54 g/mol. The IUPAC name provides insight into its structural components, indicating the presence of a thieno[3,2-d]pyrimidinone core and a 3,4-dihydroquinoline moiety.
Biological Activity Overview
Research indicates that Compound A exhibits various biological activities:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are essential for combating oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antibacterial and antifungal activities.
- Neuroprotective Effects : The ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs) positions Compound A as a potential candidate for treating neurodegenerative diseases like Alzheimer's.
The biological activity of Compound A can be attributed to its interaction with key enzymes involved in neurotransmission and oxidative stress management:
-
Inhibition of Acetylcholinesterase (AChE) :
- AChE is crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission.
- Studies have shown that compounds derived from the thieno[3,2-d]pyrimidine scaffold exhibit potent AChE inhibition with IC50 values in the low micromolar range .
- Monoamine Oxidase Inhibition :
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to Compound A:
-
Study on Neuroprotective Effects :
In a study assessing the neuroprotective potential against neurodegenerative diseases, derivatives similar to Compound A demonstrated significant inhibition against both AChE and MAOs. For instance, one derivative showed an IC50 of 0.28 µM against eeAChE and 0.91 µM against hMAO-A . -
Toxicity Evaluations :
In vivo toxicity studies indicated that certain derivatives exhibited no acute toxicity at high doses (up to 2500 mg/kg), suggesting a favorable safety profile for further development .
Data Table: Summary of Biological Activities
| Activity Type | Assessed Compound | IC50 Values | Notes |
|---|---|---|---|
| AChE Inhibition | Compound A | 0.28 µM (eeAChE) | Potent inhibitor |
| MAO-A Inhibition | Compound A | 0.91 µM | Dual-target potential |
| Antioxidant Activity | Similar Derivatives | Not specified | Potential for oxidative stress reduction |
| Antimicrobial Activity | Similar Derivatives | Not specified | Preliminary findings indicate efficacy |
科学的研究の応用
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately . The structure includes several functional groups that contribute to its biological activity:
- Dihydroquinoline moiety : Imparts unique pharmacological properties.
- Thieno[3,2-d]pyrimidine core : Associated with various biological activities.
- Thioether linkage : Enhances solubility and interaction with biological targets.
Research indicates that compounds with similar structures exhibit a range of biological activities:
Anticancer Properties
Studies have shown that the compound may inhibit cancer cell proliferation. For instance, related compounds have demonstrated efficacy in targeting specific signaling pathways involved in tumor growth. A notable study found that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins.
Antimicrobial Effects
Similar compounds have been tested for their antimicrobial properties. Research indicates that thieno[3,2-d]pyrimidines exhibit significant activity against various pathogens, suggesting potential applications in treating infectious diseases.
Enzyme Inhibition
The compound has potential as an inhibitor for enzymes involved in cancer pathways. Inhibitory effects on the Type III secretion system (T3SS) have been noted in related compounds, indicating that this compound could similarly affect bacterial virulence factors.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the Dihydroquinoline Core : This step often involves cyclization reactions.
- Introduction of Thioether Linkage : Achieved through nucleophilic substitution reactions.
- Coupling with Thieno[3,2-d]pyrimidine Core : This can involve condensation reactions to form the final product.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
Anticancer Activity
A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens such as Staphylococcus aureus and Escherichia coli.
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogs
The compound 2-{[2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-ethyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (reported in ) shares the thienopyrimidinone core but differs in substituents:
- 3-ethyl vs.
- 7-(4-methylphenyl) vs. 6,7-dihydrothieno: The dihydrothieno ring introduces partial saturation, reducing aromaticity and increasing flexibility .
*Estimated based on structural similarity.
Substituent Effects on Physicochemical Properties
- Electronic Environment: The dihydroquinolinyl moiety introduces electron-donating effects, which may stabilize charge-transfer interactions absent in simpler analogs .
- Hydrogen Bonding: The thienopyrimidinone core’s carbonyl and sulfur atoms provide hydrogen-bond acceptor sites, common to both compounds, but steric differences may alter accessibility .
Comparison with Thieno[3,4-d]pyrimidin-4(3H)-one Derivatives
highlights derivatives like 3-(4-methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-one, which share a pyrimidinone core but incorporate chromenyl and thiazolidinone groups. These substitutions prioritize π-π stacking and hydrogen bonding, whereas the target compound’s dihydroquinolinyl group may favor hydrophobic interactions .
Key Research Findings and Implications
Electronic Modulation: Isoelectronic principles suggest that substituent-induced electronic changes (e.g., dihydroquinolinyl vs. ethyl) could significantly alter reactivity or target binding, even with similar core structures .
QSAR Relevance : Molecular descriptors such as van der Waals volume and dipole moment, critical in QSAR models, are likely distinct between the target compound and its analogs due to substituent variations .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
